![molecular formula C16H15N3O2S B2757484 (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one CAS No. 306321-29-9](/img/structure/B2757484.png)
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one
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Description
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one, also known as FM-BTA-2, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. FM-BTA-2 is a small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. We will also explore potential future directions for research on this compound.
Scientific Research Applications
- Thiazolidinone derivatives, including the compound , have shown potential as anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor angiogenesis. Further studies are needed to elucidate the exact mechanisms and optimize their efficacy .
- Inflammation plays a crucial role in various diseases. Thiazolidinones possess anti-inflammatory properties by modulating cytokines, enzymes, and transcription factors involved in the inflammatory response. This compound could be investigated for its potential in managing inflammatory conditions .
- Oxidative stress contributes to aging, neurodegenerative disorders, and cardiovascular diseases. Thiazolidinones exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Researchers might explore this compound’s role in preventing oxidative stress-related diseases .
- Thiazolidinone derivatives have demonstrated antibacterial and antifungal effects. They could be evaluated as potential candidates for combating drug-resistant pathogens. Investigating their mode of action and safety profiles is essential .
- Liver diseases, including hepatitis and cirrhosis, pose significant health challenges. Thiazolidinones have shown hepatoprotective properties by reducing liver damage, inflammation, and oxidative stress. Further studies could explore their therapeutic potential in liver disorders .
- Thiazolidinones are structurally related to thiazolidinediones (TZDs), a class of antidiabetic drugs. While TZDs are known for their insulin-sensitizing effects, similar compounds like the one mentioned may also exhibit antidiabetic properties. Investigating their impact on glucose metabolism and insulin signaling pathways is warranted .
Anticancer Activity
Anti-inflammatory Effects
Antioxidant Properties
Antibacterial and Antifungal Activity
Hepatoprotective Potential
Antidiabetic Effects
properties
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-6-12(7-5-11)9-14-15(20)18-16(22-14)19-17-10-13-3-2-8-21-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUBEWFZBQCLW-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methylbenzyl)thiazolidin-4-one |
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